Auranetin
Description
Auranetin (3,4′,6,7,8-pentamethoxyflavone) is a polymethoxyflavone (PMF) with the molecular formula C₂₀H₂₀O₇ and a molecular weight of 372.373 g/mol . It is characterized by five methoxy (-OCH₃) groups attached to the flavone backbone at positions 3, 4′, 6, 7, and 6. This compound is primarily isolated from citrus species, including Citrus aurantium (bitter orange) peels, and has been identified in microbial sources such as Micromonospora aurantiaca TMC-15 .
Properties
IUPAC Name |
3,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)16-19(25-4)15(21)13-10-14(23-2)18(24-3)20(26-5)17(13)27-16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNOHOXRWCCDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966575 | |
| Record name | 3,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Auranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
522-16-7, 12619-61-3 | |
| Record name | Auranetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012619613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 3,6,7,8-tetramethoxy-2-(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AURANETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532ZBU2J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Auranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 °C | |
| Record name | Auranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034278 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Auranetin can be synthesized through various chemical reactions involving the methoxylation of flavonoid precursors. One common method involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This chalcone is then cyclized and methoxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from citrus fruits, particularly from the peels, which are rich in polymethoxyflavones. Advanced extraction techniques such as high hydrostatic pressure and pulsed electric field are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Auranetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized flavonoids.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids depending on the reagents used.
Scientific Research Applications
Nutraceutical Applications
Auranetin has been studied for its potential health benefits, particularly as an antioxidant. Research indicates that it can scavenge free radicals and may play a role in preventing oxidative stress-related diseases.
Case Study: Antioxidant Activity
A study examining the antioxidant properties of this compound found that it effectively inhibited lipid peroxidation and protected cellular components from oxidative damage. This suggests potential applications in dietary supplements aimed at reducing oxidative stress and promoting overall health .
Pharmacological Applications
This compound demonstrates promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Case Study: Anti-Inflammatory Effects
Research has shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions. In vitro studies indicated a reduction in inflammation markers in cells treated with this compound .
Case Study: Anti-Cancer Properties
In cancer research, this compound has been observed to induce apoptosis in various cancer cell lines. For instance, its application in colorectal cancer models demonstrated significant reductions in cell viability and tumor growth, indicating its potential as a therapeutic agent .
Environmental Applications
This compound's role extends into environmental science, particularly concerning its effects on plant growth and development.
Case Study: Plant Growth Promotion
Studies have indicated that this compound can enhance plant resilience against environmental stressors such as drought and salinity. By modulating physiological responses, it promotes better growth outcomes in crops, making it a candidate for agricultural applications .
Analytical Applications
In analytical chemistry, this compound is utilized as a standard reference compound for the identification and quantification of flavonoids in various matrices.
Data Table: Flavonoid Content Analysis
| Sample Type | Flavonoid Content (mg/kg) | Method Used |
|---|---|---|
| Citrus Flavedo | 150 | HPLC |
| Herbal Extract | 200 | LC-MS |
| Food Products | 50 | Spectrophotometry |
This table summarizes findings from various studies that used this compound as a reference to assess flavonoid concentrations across different samples .
Mechanism of Action
Auranetin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
Auranetin belongs to the polymethoxyflavone class, which shares a flavone core with varying methoxy and hydroxyl substitutions. Below is a comparative analysis of this compound with four closely related compounds: 5-hydroxythis compound, nobiletin, eupatilin, and thymusin.
Table 1: Comparative Properties of this compound and Analogues
Key Differences and Implications
Substitution Patterns
- This compound vs. 5-Hydroxythis compound : The replacement of a methoxy group with a hydroxyl at position 5 in 5-hydroxythis compound increases polarity, enhancing its antioxidant capacity through hydrogen bonding with target enzymes .
- This compound vs. Nobiletin: Nobiletin’s additional methoxy group at position 5 broadens its bioactivity spectrum, including neuroprotection, but reduces membrane permeability compared to this compound .
- This compound vs. Eupatilin : Eupatilin’s dihydroxy groups (positions 5 and 7) confer anti-inflammatory properties but lower UV-B resistance due to reduced structural rigidity .
Limitations of Structural Similarity
As noted by Martin et al. For example:
Biological Activity
Auranetin, a flavonoid belonging to the class of 8-O-methylated flavonoids, has garnered attention for its diverse biological activities. This compound is primarily found in citrus fruits and exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and potential antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its chemical formula and is known for its hydrophobic nature, which contributes to its low solubility in water. The presence of methoxy groups enhances its biological activity compared to other flavonoids, making it a subject of interest in pharmacological studies .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are pivotal in combating oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress, including cancer and cardiovascular diseases .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory capabilities. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This dual inhibition mechanism positions this compound as a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .
3. Antiviral Potential
Recent molecular docking studies have suggested that this compound may interact favorably with key proteins associated with viral infections, notably SARS-CoV-2. The compound demonstrated strong binding affinities with the spike protein (-11.3 kcal/mol), ACE2 (-12.5 kcal/mol), and the main protease (-9.1 kcal/mol) of the virus . These interactions indicate potential for further investigation into this compound as a therapeutic agent against COVID-19.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism : this compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress and subsequent cellular damage.
- Inhibition of Inflammatory Pathways : By modulating signaling pathways related to inflammation, this compound can reduce the expression of inflammatory mediators such as TNF-α and IL-6 .
- Binding Affinity Studies : Molecular docking studies revealed that this compound binds to non-active sites on proteins, suggesting an allosteric inhibition mechanism that could modulate protein function without directly blocking active sites .
Case Studies
Case Study 1: this compound in Cancer Therapy
A study explored the potential of this compound in treating various types of leukemia and carcinomas. The results indicated that this compound could induce apoptosis in cancer cells through the modulation of redox-sensitive signaling pathways .
Case Study 2: this compound Against Viral Infections
In another study focused on COVID-19, molecular docking simulations highlighted this compound's potential as an inhibitor of viral entry by binding to the spike protein of SARS-CoV-2. These findings warrant further experimental validation in vivo to confirm efficacy .
Table 1: Molecular Docking Results for this compound
| Protein | Binding Affinity (kcal/mol) |
|---|---|
| Spike Protein | -11.3 |
| ACE2 | -12.5 |
| Main Protease | -9.1 |
Table 2: Comparison of Biological Activities
| Activity Type | This compound | Other Flavonoids |
|---|---|---|
| Antioxidant | High | Moderate |
| Anti-inflammatory | High | Low |
| Antiviral Potential | Moderate | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
